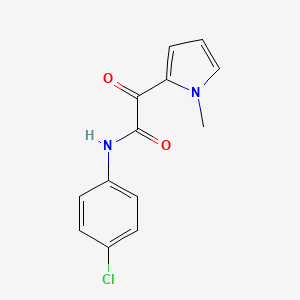
Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine: is a chemical compound with the molecular formula C11H26N4O2 and a molecular weight of 246.35 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine typically involves the reaction of tris-(2-aminoethyl)amine with di-tert-butyl dicarbonate in anhydrous dichloromethane (DCM) at 0°C. The di-tert-butyl dicarbonate is added dropwise to the ice-cold solution of tris-(2-aminoethyl)amine over a period of 2 hours .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is produced and supplied by various chemical companies for research purposes .
Chemical Reactions Analysis
Types of Reactions: Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed:
Substitution Reactions: Products depend on the specific nucleophile used.
Deprotection Reactions: The major product is the free amine after removal of the Boc group.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Industry:
Polymer Synthesis: Used in the synthesis of polymers with pendant amine functionality.
Mechanism of Action
The mechanism of action of Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine involves its ability to act as a nucleophile in various chemical reactions. The amino groups can participate in nucleophilic substitution reactions, while the Boc group provides protection during synthetic processes and can be removed under acidic conditions .
Comparison with Similar Compounds
2-(N-tert-Butoxycarbonylamino)ethyl methacrylate: Similar in structure but used primarily in polymer synthesis.
N,N-bis(2-aminoethyl)-N-[2-(tert-butylcarbamoyl)]ethylamine: Another compound with similar functional groups and applications.
Uniqueness: Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine is unique due to its specific combination of amino and Boc-protected groups, making it versatile for various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[2-[bis(2-aminoethyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N4O2/c1-11(2,3)17-10(16)14-6-9-15(7-4-12)8-5-13/h4-9,12-13H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAMRLJEVWHBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCN)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2669950.png)
![1-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}-6-methylpiperidine-3-carboxamide](/img/structure/B2669953.png)

![6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2669958.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2669959.png)
![Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2669960.png)


![[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol](/img/structure/B2669966.png)



![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669971.png)

